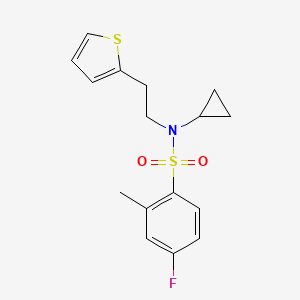

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyclopropyl group, a fluorine atom at the para position, a methyl group at the ortho position, and a 2-(thiophen-2-yl)ethyl moiety on the nitrogen.

Properties

IUPAC Name |

N-cyclopropyl-4-fluoro-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S2/c1-12-11-13(17)4-7-16(12)22(19,20)18(14-5-6-14)9-8-15-3-2-10-21-15/h2-4,7,10-11,14H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPZVVSGZBTVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Substituent Comparisons

- Fluorine vs. This contrasts with chlorine’s larger atomic radius, which may introduce steric hindrance .

- Thiophene vs. Thiophene’s sulfur atom also contributes to lipophilicity compared to oxygen or nitrogen heterocycles .

Tautomerism and Stability

Compounds such as 1,2,4-triazole-thiones [7–9] () exhibit tautomerism between thiol and thione forms. The target compound’s benzenesulfonamide backbone lacks such tautomeric behavior, but its thiophene moiety may influence resonance stabilization. IR data confirms the absence of νS-H (~2500–2600 cm⁻¹) in related triazole-thiones, suggesting stabilization in the thione form, analogous to the sulfonamide’s rigid structure .

Biological Activity

N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₅H₁₅ClFNO₂S

- Molecular Weight : 359.9 g/mol

- CAS Number : 1396793-65-9

This sulfonamide derivative incorporates a cyclopropyl group, a fluorine atom, and a thiophene moiety, which are critical for its biological activity.

Synthesis Methods

The synthesis of N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. Key methods include:

- Coupling Reactions : The thiophene moiety is often introduced through coupling reactions such as Suzuki–Miyaura coupling, known for its mild conditions and functional group tolerance.

- Optimization Techniques : Industrial production may utilize continuous flow reactors to enhance yield and minimize costs, focusing on environmentally sustainable practices.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of diverse functional groups allows for various interactions that can lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.65 |

| Compound B | HeLa (Cervical Cancer) | 2.41 |

| Compound C | PANC-1 (Pancreatic Cancer) | 15.63 |

These results indicate that modifications in the structure can significantly influence the potency against cancer cells.

Case Studies

-

Study on Cytotoxicity : A study evaluated the cytotoxic effects of N-cyclopropyl derivatives against human leukemia cell lines, revealing that certain modifications enhanced apoptosis induction in these cells.

- Findings : Compounds exhibited IC₅₀ values in the micromolar range, indicating promising anticancer activity.

- Selectivity Studies : Further research assessed the selectivity of these compounds against non-cancerous versus cancerous cell lines, demonstrating higher selectivity towards cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in N-cyclopropyl-4-fluoro-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide distinguishes it from other sulfonamide derivatives:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Sulfonamide A | Contains halogens | Moderate anticancer |

| Sulfonamide B | Lacks thiophene | Low activity |

| N-cyclopropyl variant | Enhanced binding affinity due to cyclopropyl group | High anticancer potential |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.